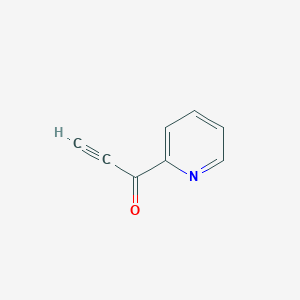
1-(Pyridin-2-yl)prop-2-yn-1-one
Descripción general
Descripción
“1-(Pyridin-2-yl)prop-2-yn-1-one” is a chemical compound with the molecular formula C8H7NO . It is a solid substance and is part of the heterocyclic building blocks .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCCC(=O)c1ccccn1 . This indicates that the compound contains a pyridine ring attached to a propynone group. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 135.16 . The compound is part of the heterocyclic building blocks .Aplicaciones Científicas De Investigación
Complexation with Metal Ions
1-(Pyridin-2-yl)prop-2-yn-1-one has been utilized in the complexation of metal ions, such as Cadmium(II). This complexation involves the formation of a tetradentate ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine. This process is significant for understanding the coordination chemistry of metal ions and for potential applications in catalysis and materials science (Hakimi et al., 2013).
Synthesis of Polynuclear Alkynyl Complexes
The compound plays a critical role in the synthesis of polynuclear alkynyl complexes. It acts as a bifunctional ligand containing an alkynyl function suitable for metal-carbon bond formation. This methodology enables the construction of polynuclear complexes with diverse metal sites, which is crucial for developing advanced materials and catalysts (Wilhelmi et al., 2014).
Development of Organic Materials
This compound is also instrumental in synthesizing organic materials with unique properties. For instance, it has been used in creating positional isomers that exhibit different phosphorescent colors and quantum yields, demonstrating its utility in the field of organic electronics and photonics (Li & Yong, 2019).
Antimicrobial Activity
Derivatives of this compound have shown promising results in antimicrobial activity. The synthesis and evaluation of these derivatives reveal their potential as antibacterial and antifungal agents, which could be significant in pharmaceutical research and development (Chate et al., 2013).
Catalytic Synthesis
The compound is used in catalytic synthesis processes, such as in the Sandmeyer reaction for the stereospecific synthesis of bicyclic pyridones. This showcases its role in facilitating novel synthetic routes in organic chemistry (Sucunza et al., 2011).
Nonlinear Optical Properties
Research has also explored the effect of nitrogen position in the pyridine ring of this compound derivatives on their structural, optical, and thermal properties. This is particularly relevant for the development of materials with nonlinear optical (NLO) properties, which are essential for various technological applications (Menezes & Jayarama, 2015).
Safety and Hazards
Direcciones Futuras
The future directions for “1-(Pyridin-2-yl)prop-2-yn-1-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Given the broad range of biological activities reported for imidazole-containing compounds , there could be potential for the development of new drugs or therapeutic agents.
Propiedades
IUPAC Name |
1-pyridin-2-ylprop-2-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUPHVYLFCTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501146 | |
| Record name | 1-(Pyridin-2-yl)prop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72839-09-9 | |
| Record name | 1-(Pyridin-2-yl)prop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


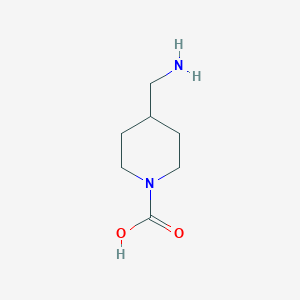
![[4-(Bis{[(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)carbonyl]amino}methyl)phenoxy]acetic acid](/img/structure/B3357350.png)
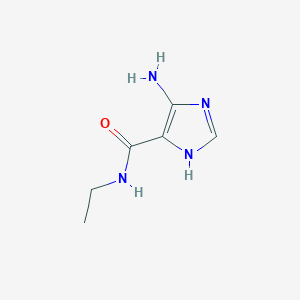
![3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one](/img/structure/B3357371.png)

![6-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3357383.png)

![2-(4-Chlorophenyl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one](/img/structure/B3357394.png)
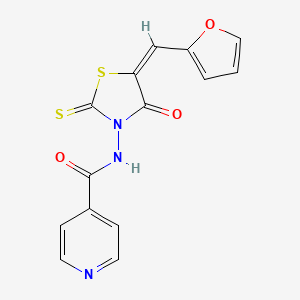

![2,3,4,5,6,7-Hexahydro-1H-cyclopenta[B]pyridine](/img/structure/B3357424.png)
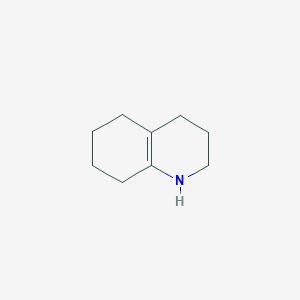
![1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane](/img/structure/B3357435.png)

